1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) is a chemical compound with the molecular formula C11H16F6N2O4 and a molecular weight of 354.25 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety. The presence of bis(trifluoroaceticacid) groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) typically involves the reaction of 1,7-diazaspiro[3.5]nonane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target molecules with high affinity, modulating their activity. The presence of bis(trifluoroaceticacid) groups enhances its reactivity, enabling it to participate in various chemical reactions that influence biological processes .
Comparison with Similar Compounds
1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) can be compared with other similar compounds such as:
2,7-Diazaspiro[3.5]nonane: Similar spirocyclic structure but different functional groups.
1,7-Diazaspiro[4.4]nonane: Different ring size and functional groups.
1,7-Diazaspiro[3.5]nonane, bis(trifluoroacetic acid): Similar structure but different substituents
The uniqueness of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) lies in its specific combination of spirocyclic structure and bis(trifluoroaceticacid) groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16F6N2O4 |
---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
1,7-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-4-8-5-2-7(1)3-6-9-7;2*3-2(4,5)1(6)7/h8-9H,1-6H2;2*(H,6,7) |
InChI Key |
OOUHQKORZJAHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.